Ethyl 2-amino-3-hydroxybenzoate

Descripción general

Descripción

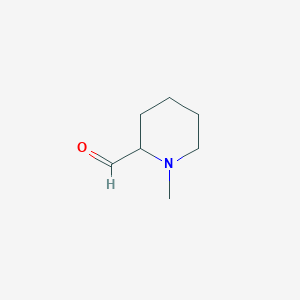

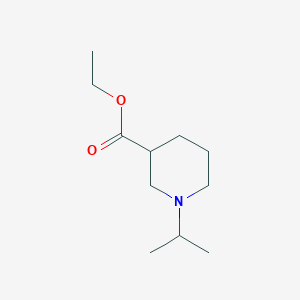

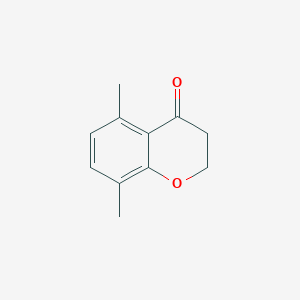

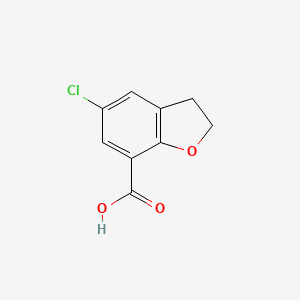

Ethyl 2-amino-3-hydroxybenzoate is a compound with the molecular formula C9H11NO3 . It is used in the synthesis of chiral derivatives of ethyl 3- (2-methylbutyloxy)benzoate and 4- (2-methylbutyloxy)-4′-acetylbiphenyl .

Molecular Structure Analysis

The molecular structure of this compound is determined by single crystal X-ray diffraction . The molecular weight of the compound is 181.19 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is noted that benzoate-type ultraviolet absorbers show antagonism or synergism with hindered amine light stabilizers (HALS), depending on their chemical structures .Aplicaciones Científicas De Investigación

1. Antimicrobial Properties

- Use as Preservatives : Ethyl 2-amino-3-hydroxybenzoate, along with other esters of p-hydroxybenzoic acid, is used as a preservative in pharmaceuticals, cosmetics, foods, and industrial products. These compounds are effective in low concentrations against fungi and Gram-positive bacteria, but less effective against Gram-negative bacteria. They exhibit more fungistatic than fungicidal properties (Aalto, Firman, & Rigler, 1953).

2. Chemical Properties and Synthesis

- Gas-phase Enthalpies of Formation : The molar enthalpies of formation of ethyl 2-, 3-, and 4-hydroxybenzoates, including this compound, in the gas phase have been determined using experimental techniques and computational methods (Ledo et al., 2018).

- Catalyzed Synthesis : Ethyl p-hydroxybenzoate, a related compound, was synthesized via esterification using nanosolid superacid SO_4~(2-)/Fe_2O_3 as a catalyst, demonstrating the potential for efficient synthetic methods in producing these compounds (Zhu Wan-ren, 2008).

3. Anticancer Activity

- Synthesis and Anticancer Activity of Derivatives : Novel hydrazide-hydrazones derived from ethyl paraben were synthesized and tested for their anticancer activity, particularly against the liver cancer cell line HepG2. Some of these derivatives showed significant anticancer activity, indicating potential therapeutic applications (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).

4. Environmental Behavior

- Environmental Fate and Transformation Products : The study on Ethyl-4-aminobenzoate (Et-PABA), a related compound, focused on its occurrence in environmental waters and its transformation products. The study found that photocatalysis induces transformation pathways and suggests a less toxic nature for irradiation transformation products. This research is crucial for understanding the environmental impact of such compounds (Li et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethyl 2-amino-3-hydroxybenzoate, also known as 3-hydroxyanthranilic acid ethyl ester, is a derivative of anthranilic acid. Anthranilic acid derivatives are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .

Mode of Action

It’s known that anthranilic acid derivatives can undergo various transformations in the body, including decarboxylation, deamination, and transamination . These reactions can lead to changes in the activity of certain enzymes and receptors, thereby influencing physiological processes .

Biochemical Pathways

This compound may be involved in the shikimate pathway, a crucial metabolic route in plants, bacteria, fungi, and some parasites . This pathway leads to the synthesis of chorismate, a precursor for the biosynthesis of aromatic amino acids . Additionally, it has been suggested that 4-amino-3-hydroxybenzoic acid, a related compound, is metabolized via a modified meta-cleavage pathway .

Pharmacokinetics

It’s known that the absorption, distribution, metabolism, and excretion (adme) of a compound can significantly impact its bioavailability and therapeutic potential . For instance, high gastrointestinal absorption and low protein binding can enhance a compound’s bioavailability .

Result of Action

Anthranilic acid derivatives are known to have various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and interaction with its targets .

Análisis Bioquímico

Biochemical Properties

Ethyl 2-amino-3-hydroxybenzoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase and 4-oxalocrotonate tautomerase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate the compound’s role in metabolic pathways.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit the activity of certain dehydrogenases by binding to their active sites . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the metabolic pathways in which these enzymes are involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase and 4-oxalocrotonate tautomerase, which play roles in the degradation of aromatic compounds . These interactions can affect the levels of various metabolites and alter the metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . The transport and distribution of this compound are crucial for its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of this compound is essential for its role in cellular processes and its overall biological activity.

Propiedades

IUPAC Name |

ethyl 2-amino-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWXEDHFXYFTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556827 | |

| Record name | Ethyl 2-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

606-13-3 | |

| Record name | Benzoic acid, 2-amino-3-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.